6-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chloro group, a dimethylamino group, a furan ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the chloro group through a halogenation reaction. The dimethylamino group can be introduced via a nucleophilic substitution reaction, while the furan ring can be attached through a coupling reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the chromene core can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
6-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases.
Industry: The compound can be used as a precursor for the synthesis of more complex molecules with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active site of
Properties
Molecular Formula |
C24H21ClN2O4 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-26(2)18-8-5-16(6-9-18)14-27(15-19-4-3-11-30-19)24(29)23-13-21(28)20-12-17(25)7-10-22(20)31-23/h3-13H,14-15H2,1-2H3 |
InChI Key |
SKCZCWKBCYAZEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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